N-t-Butyl-3-(4-(m-trifluoromethylphenyl)piperazinyl)azetidine
Description
Properties
CAS No. |
223381-91-7 |
|---|---|
Molecular Formula |
C18H26F3N3 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-(1-tert-butylazetidin-3-yl)-4-[3-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C18H26F3N3/c1-17(2,3)24-12-16(13-24)23-9-7-22(8-10-23)15-6-4-5-14(11-15)18(19,20)21/h4-6,11,16H,7-10,12-13H2,1-3H3 |
InChI Key |
CKBXHVBWXOXFGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC(C1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-t-Butyl-3-(4-(m-trifluoromethylphenyl)piperazinyl)azetidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting a suitable amine with a dihaloalkane under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Cyclization to Form Azetidine Ring: The final step involves the cyclization of the intermediate to form the azetidine ring, typically using a strong base and appropriate reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Azetidine Ring Formation
The azetidine core is typically constructed via:
-
[2+2] Photocycloaddition : Visible-light-mediated reactions between 2-isoxazoline-3-carboxylates and alkenes yield azetidines. This method employs an Ir(III) photocatalyst (e.g., fac-[Ir(dFppy)₃]) for triplet energy transfer .
-
Thermal Isomerization : Aziridines isomerize to azetidines under thermal conditions. For example, N-t-butylimine derivatives rearrange at elevated temperatures .
Piperazine Functionalization
The piperazinyl group is introduced via:
-
N-Alkylation : Reaction of piperazine precursors with 3-bromoazetidines or electrophilic intermediates. For example, coupling with 4-(trifluoromethyl)benzyl halides under basic conditions.
-
Buchwald–Hartwig Coupling : Palladium-catalyzed cross-coupling to attach aryl groups to piperazine .
tert-Butyl Group Cleavage
The tert-butyl carbamate (Boc) protecting group is removed using:
-
Trifluoroacetic Anhydride (TFAA) : Cleavage occurs via a two-step mechanism:
| Conditions | Outcome | Yield | Source |
|---|---|---|---|
| TFAA (1–2 equiv), 0°C to RT | Boc deprotection in 1 hour | >80% | |
| NaOH (aqueous), RT | Hydrolysis of trifluoroacetamide | 64–89% |
Hydrogenolysis of Benzyl Groups
Benzyl-protected intermediates undergo catalytic hydrogenation:
Salt Formation
The free base is converted to stable hydrochloride salts for isolation:
| Substrate | Solvent | Yield | Purity | Source |
|---|---|---|---|---|
| l-Acetyl-3-[4-(4-methylphenyl)piperazinyl]azetidine | Ethanol | 89.5% | >95% |
Reactivity of the Azetidine Ring
The strained azetidine ring participates in:
-
Ring-Opening Reactions : Nucleophilic attack at the β-carbon under acidic or basic conditions.
-
Borane Complexation : Stabilizes enolates for α-alkylation. For example, LiHMDS-mediated reactions with allyl electrophiles proceed with high diastereoselectivity .
Stability and Side Reactions
-
Thermal Stability : Prolonged heating (>60°C) may lead to ring decomposition or retro-azetidine reactions.
-
Acid Sensitivity : Strong acids (e.g., HCl) promote salt formation but can degrade the azetidine ring if exposed excessively.
Reaction Optimization for Boc Deprotection
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| TFAA Equivalents | 1.5 | Maximizes conversion |
| Temperature | 0°C → RT | Minimizes side reactions |
| Reaction Time | 1 hour | 95% completion |
Hydrogenation Conditions for Benzyl Removal
| Catalyst Loading | Pressure | Temperature | Time | Yield |
|---|---|---|---|---|
| 20% Pd(OH)₂/C | 40 psi | 60°C | 72 hours | 65–73% |
Mechanistic Insights
Scientific Research Applications
N-t-Butyl-3-(4-(m-trifluoromethylphenyl)piperazinyl)azetidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Material Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound’s stability and reactivity profile make it suitable for use in various industrial processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of N-t-Butyl-3-(4-(m-trifluoromethylphenyl)piperazinyl)azetidine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to target sites. The piperazine and azetidine rings contribute to the compound’s overall conformational flexibility, allowing it to adopt the optimal orientation for interaction with its targets.
Comparison with Similar Compounds
N-Acetyl-3-(4-(p-methoxyphenyl)piperazinyl)azetidine
This compound () shares the azetidine-piperazinyl backbone but differs in substituents:
- Substituent Comparison: Phenyl Ring: The target compound has a meta-trifluoromethylphenyl group, while this analog features a para-methoxyphenyl group.
Piperazinyl-Substituted Fluoroquinolones
highlights fluoroquinolones with 4-(carbopiperazin-1-yl)piperazinyl moieties. Key comparisons include:
- Substituent Effects: Derivatives with benzenesulfonyl or benzoyl groups (e.g., 5k, 5l) showed 16-fold greater potency against ciprofloxacin-resistant P. aeruginosa than ciprofloxacin (MIC = 16 μg/mL vs. 256 μg/mL). The trifluoromethylphenyl group in the target compound may similarly enhance activity by increasing hydrophobicity and target affinity .
Fentanyl Analogs with Piperidine/Piperazinyl Moieties
discusses fentanyl analogs with piperidine substituents. While structurally distinct, these compounds highlight the role of bulky substituents:
- t-Butyl vs. Isopropyl: The t-butyl group in fentanyl analog 6 showed higher antinociceptive potency than isopropyl derivatives, suggesting that steric bulk in the target compound may similarly enhance binding to opioid or related receptors .
- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound may mimic the nitrile functional group in fentanyl analogs, which improved receptor affinity through dipole interactions .
Piperazinyl-Substituted Fluorescent Probes
notes that styrylcyanine dyes with piperazinyl groups exhibit poor QSAR predictability due to their complex electronic profiles. This implies that the piperazinyl moiety in the target compound may complicate physicochemical modeling, necessitating empirical studies for accurate activity prediction .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Antimicrobial Potential: The trifluoromethylphenyl group may position the target compound as a candidate against resistant pathogens, akin to optimized fluoroquinolones .
- Receptor Binding : The t-butyl group’s steric effects could enhance selectivity for opioid or serotonin receptors, as observed in fentanyl analogs and imaging agents .
- Limitations : Piperazinyl groups complicate QSAR modeling, necessitating experimental validation for activity and toxicity .
Biological Activity
N-t-Butyl-3-(4-(m-trifluoromethylphenyl)piperazinyl)azetidine (CAS No. 223381-91-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of analgesia and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C18H26F3N3
- Molecular Weight : 341.414 g/mol
- Appearance : White to yellow powder
- Purity : Typically ≥95% .
Research indicates that this compound exhibits significant pharmacological properties, particularly as an analgesic and anticonvulsant agent. Its mechanism appears to involve modulation of neurotransmitter systems, although specific receptor interactions remain to be fully elucidated.
Key Findings from Research Studies
-
Antinociceptive Activity :
- In a study assessing the antinociceptive effects in mice, the compound demonstrated significant pain relief in models of neuropathic pain, including the chronic constriction injury (CCI) model. The effective dose (ED50) for pain relief was found to be 1.5 mg/kg, indicating potent analgesic activity .
- Anticonvulsant Properties :
- Antioxidant Activity :
Comparative Biological Activity
To provide a clearer understanding of this compound's biological activity, a comparison with related compounds is summarized in the table below:
| Compound Name | Analgesic ED50 (mg/kg) | Anticonvulsant ED50 (mg/kg) | Antioxidant Activity |
|---|---|---|---|
| This compound | 1.5 | 112 | Positive |
| LPP1 (related compound) | 15.4 | Not specified | Positive |
| Pregabalin (standard analgesic) | 15.4 | Not specified | Not measured |
Study on Neuropathic Pain
A study published in 2015 evaluated the efficacy of this compound against neuropathic pain induced by CCI in mice. The results indicated that both this compound and pregabalin significantly reduced tactile allodynia without inducing motor deficits, as assessed by rotarod tests .
Safety and Toxicity Assessment
Acute toxicity studies indicated an LD50 of 747.8 mg/kg for this compound, suggesting a favorable safety profile at therapeutic doses .
Q & A
Q. What are the established synthetic routes for N-t-Butyl-3-(4-(m-trifluoromethylphenyl)piperazinyl)azetidine, and what key intermediates are involved?
Methodological Answer: Synthesis typically involves multi-step reactions starting from azetidine and piperazine precursors. Key intermediates include:
- Piperazine derivatives : Functionalized with m-trifluoromethylphenyl groups via nucleophilic substitution or coupling reactions .
- Azetidine intermediates : Modified at the 3-position to introduce t-butyl groups, often using tert-butoxycarbonyl (t-Boc) protection/deprotection strategies . Example protocol:
- Coupling of 3-azetidinyl precursors with 4-(m-trifluoromethylphenyl)piperazine using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in THF, followed by purification via silica gel chromatography .
| Step | Reagents/Conditions | Key Intermediate | Yield (%) |
|---|---|---|---|
| 1 | HBTU, Et₃N, THF | Protected azetidine-piperazine adduct | 60–75 |
| 2 | HCl/MeOH (deprotection) | Final compound | 85–90 |
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and reactivity?
Methodological Answer: The -CF₃ group enhances:
- Lipophilicity : Measured via logP values (e.g., increases by ~0.5–1.0 units compared to non-fluorinated analogs) .
- Metabolic stability : Reduces oxidative degradation in hepatic microsomal assays .
- Electron-withdrawing effects : Activates the phenyl ring for electrophilic substitutions, requiring careful optimization of reaction conditions (e.g., use of Pd catalysts for coupling reactions) .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the azetidine ring (δ 3.5–4.5 ppm for N-CH₂ protons) and piperazinyl protons (δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₈H₂₅F₃N₄ requires m/z 364.1987) .
- X-ray crystallography : Resolve stereochemistry of the t-butyl and trifluoromethylphenyl groups .
Advanced Research Questions
Q. What strategies optimize the yield of the piperazinyl-azetidine coupling step?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
- Catalytic systems : Pd(PPh₃)₄ enhances coupling efficiency in Suzuki-Miyaura reactions for aryl-piperazine synthesis .
- Temperature control : Reactions at 50–60°C reduce side-product formation versus room temperature . Data Contradiction Note: Conflicting yields (60% vs. 85%) in similar protocols may arise from residual moisture; rigorous drying of reagents/solvents is critical .
Q. How can researchers resolve discrepancies in reported biological activity data?
Methodological Answer:
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., reference MAGL inhibitors) .
- Metabolite profiling : LC-MS/MS detects degradation products that may explain reduced activity in certain studies . Example case:
- A derivative with a piperazinyl-azetidine scaffold showed 16-fold higher potency against P. aeruginosa in one study but no activity in another; differences in bacterial strain susceptibility (e.g., CRPA vs. MRSA) explain this .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., monoacylglycerol lipase (MAGL)) .
- Quantum mechanical calculations : Predict electron density maps for the trifluoromethylphenyl group to optimize binding affinity .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors in the azetidine ring) using tools like Schrödinger .
| Parameter | MAGL Binding Energy (kcal/mol) | Selectivity vs. FAAH |
|---|---|---|
| Parent compound | -9.2 | >100-fold |
| CF₃-substituted analog | -10.5 | >500-fold |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
